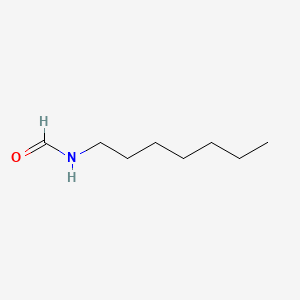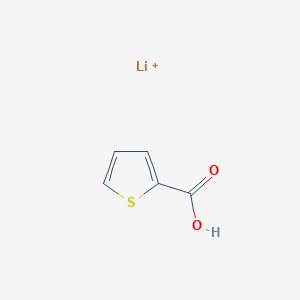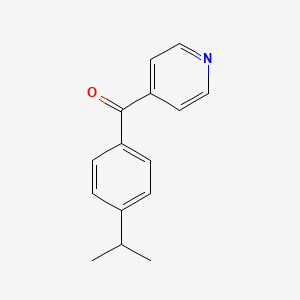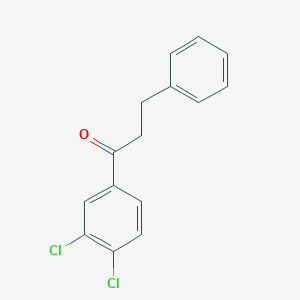
Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)-
Vue d'ensemble
Description
Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- is a chemical compound with the molecular formula C12H6Br4O2 . It has a molecular weight of 501.79 g/mol . The IUPAC name for this compound is 2,5-dibromo-4-(2,4-dibromophenoxy)phenol .
Molecular Structure Analysis
This compound contains a total of 25 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 aromatic ether .Physical And Chemical Properties Analysis
Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- has several computed properties. It has a molecular weight of 501.79 g/mol, an XLogP3-AA of 5.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass is 501.70603 g/mol, and its monoisotopic mass is 497.71013 g/mol . It has a topological polar surface area of 29.5 Ų, a heavy atom count of 18, and a complexity of 279 .Applications De Recherche Scientifique
Environmental Contaminants and Toxicology
Phenolic halogenated compounds, including variants of dibromo-dibromophenoxy-phenol, have been studied for their presence in human and wildlife blood, suggesting their role as environmental contaminants. These compounds can arise from industrial chemicals or natural sources and are known to have endocrine-disrupting activity (Hovander et al., 2002).
Chemical Structure and Reactivity
Research has been conducted on the prototropy and radical scavenging activities of certain dibromo-dibromophenoxy-phenol compounds. These studies are crucial for understanding their structural preferences and potential as therapeutic agents or food industry additives (Kaştaş et al., 2017).
Marine Sponges and Biological Activity
Compounds closely related to 2,5-dibromo-4-(2,4-dibromophenoxy)-phenol, isolated from marine sponges, have been identified for their structures and potential biological activities. These studies have implications for pharmaceutical and environmental applications (Capon et al., 1981).
Water Disinfection Byproducts
Research on bromophenols, such as 2,4-dibromophenol, which is structurally similar to the compound , has focused on their transformation during water chlorination. This is vital for understanding the environmental fate of these compounds in water treatment processes (Xiang et al., 2020).
Antifouling Applications
Some dibromo-dibromophenoxy-phenol derivatives have demonstrated strong antifouling activity, making them potential candidates for non-toxic antifouling agents in marine environments (Ortlepp et al., 2008).
Ecotoxicology
Studies on tribromophenol, a related compound, have provided insights into its concentrations in various environments, toxicokinetics, and toxicodynamics. Understanding these aspects is crucial for assessing environmental risks associated with these types of compounds (Koch & Sures, 2018).
Propriétés
IUPAC Name |
2,5-dibromo-4-(2,4-dibromophenoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(15)3-6)18-12-5-7(14)10(17)4-9(12)16/h1-5,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHUMHHGNPIBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C(=C2)Br)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454863 | |
| Record name | Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
602326-23-8 | |
| Record name | 4′-Hydroxy-2,2′,4,5′-tetrabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602326-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



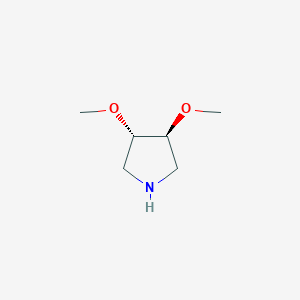

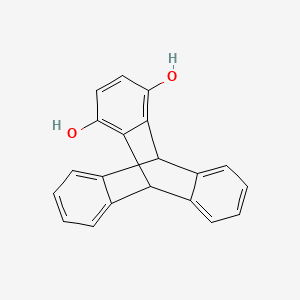
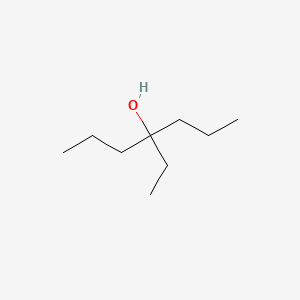
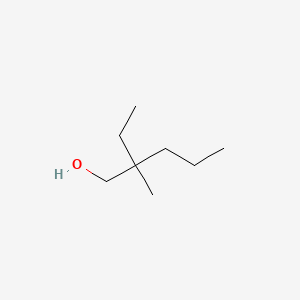
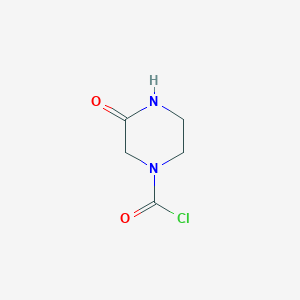

![Bicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B3054342.png)


